molecular formula C17H26N4O4 B5594106 N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide

N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide

Cat. No. B5594106
M. Wt: 350.4 g/mol
InChI Key: CNSNJKYTOLDFOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiropyran derivatives, including compounds similar to the one of interest, often involves multi-step chemical processes. These processes may include the Prins cascade cyclization, as seen in the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting a method for coupling aldehydes with N-hydroxyethyl derivatives to produce spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Molecular Structure Analysis

Structural analysis of related compounds, such as methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, reveals that these molecules often exhibit complex three-dimensional structures, confirmed through single crystal X-ray diffraction. This technique provides detailed information on the arrangement of atoms within the molecule and the spatial orientation of substituents (Kirillov et al., 2010).

Chemical Reactions and Properties

Spiro compounds, including those similar to the compound , participate in a variety of chemical reactions. The reactivity is often influenced by the presence of functional groups such as carboxamide, which can undergo nucleophilic attack, and the spiro linkage, which may impart unique electronic properties affecting reactivity. For instance, the synthesis and reactions of spiropyrans demonstrate the versatility of these compounds in forming various derivatives through reactions with different reagents (Löpfe et al., 2010).

Physical Properties Analysis

Spiro compounds' physical properties, such as solubility, melting point, and crystallinity, can be significantly affected by their molecular structure. For example, the crystal structure analysis of related compounds offers insights into their solid-state properties, molecular packing, and hydrogen bonding patterns, which are crucial for understanding their behavior in different environments (Zeng et al., 2021).

properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-methyl-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-12-9-14(20-21(12)11-15(22)18-2)16(23)19-13-3-6-25-17(10-13)4-7-24-8-5-17/h9,13H,3-8,10-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSNJKYTOLDFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC)C(=O)NC2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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